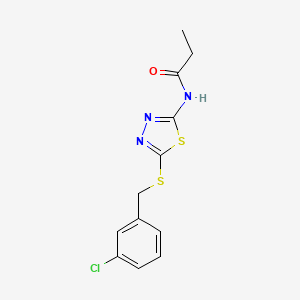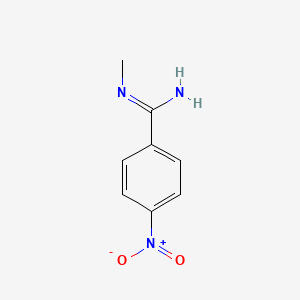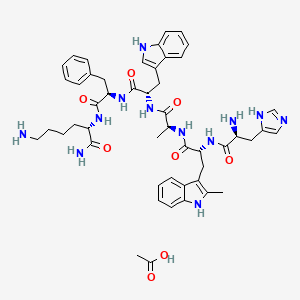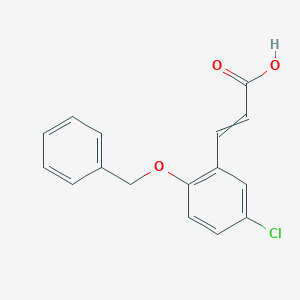
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene is an organic compound with the molecular formula C12H14Cl4O2 It is a derivative of benzene, where four chlorine atoms and two ethoxymethyl groups are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of ethoxymethyl groups. One common method involves the chlorination of 1,2,4,5-tetrachlorobenzene, followed by a reaction with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethoxymethyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the ethoxymethyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Products with fewer chlorine atoms or modified ethoxymethyl groups.
Applications De Recherche Scientifique
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ethoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A simpler derivative with only chlorine atoms substituted on the benzene ring.
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxymethyl groups.
1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Contains chloromethyl groups instead of ethoxymethyl groups.
Uniqueness
1,2,4,5-Tetrachloro-3,6-bis(ethoxymethyl)benzene is unique due to the presence of ethoxymethyl groups, which can impart different chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C12H14Cl4O2 |
|---|---|
Poids moléculaire |
332.0 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3,6-bis(ethoxymethyl)benzene |
InChI |
InChI=1S/C12H14Cl4O2/c1-3-17-5-7-9(13)11(15)8(6-18-4-2)12(16)10(7)14/h3-6H2,1-2H3 |
Clé InChI |
SWUKHEVCXWUKMU-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C(C(=C(C(=C1Cl)Cl)COCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)

![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)


![3-[5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12464864.png)


![1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one](/img/structure/B12464879.png)

